4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- (IUPAC: 1-[2-(methanesulfonyl)ethyl]piperidin-4-one) is a synthetic N-substituted piperidinone derivative with the molecular formula C₈H₁₅NO₃S and a molecular weight of 205.27 g·mol⁻¹. Its structure features a piperidin-4-one core linked via an ethylene spacer to a methylsulfonyl group, distinguishing it from directly N-sulfonylated analogs such as 1-(methylsulfonyl)piperidin-4-one (CAS 218780-53-1).

Molecular Formula C8H15NO3S
Molecular Weight 205.28 g/mol
Cat. No. B13753789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-
Molecular FormulaC8H15NO3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCN1CCC(=O)CC1
InChIInChI=1S/C8H15NO3S/c1-13(11,12)7-6-9-4-2-8(10)3-5-9/h2-7H2,1H3
InChIKeyWVBXYJAAOAPSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-: Core Identity and Structural Classification for Sourcing Decisions


4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- (IUPAC: 1-[2-(methanesulfonyl)ethyl]piperidin-4-one) is a synthetic N-substituted piperidinone derivative with the molecular formula C₈H₁₅NO₃S and a molecular weight of 205.27 g·mol⁻¹ [1]. Its structure features a piperidin-4-one core linked via an ethylene spacer to a methylsulfonyl group, distinguishing it from directly N-sulfonylated analogs such as 1-(methylsulfonyl)piperidin-4-one (CAS 218780-53-1) [2]. The compound is catalogued under PubChem CID 20043613 and is primarily supplied as a research intermediate for medicinal chemistry and chemical biology applications [1].

Why 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- Cannot Be Replaced by Generic Piperidinone Analogs


The ethylene linker between the piperidinone nitrogen and the methylsulfonyl group in 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- introduces distinct conformational flexibility, steric bulk, and electronic character compared to directly N-sulfonylated piperidinones [1]. In medicinal chemistry programs targeting specific enzyme binding pockets—such as dipeptidyl peptidase‑4 (DPP‑4) or monoacylglycerol acyltransferase 2 (MGAT2)—analogs with an ethyl spacer have been shown to achieve different potency and selectivity profiles relative to their N-sulfonyl counterparts [2][3]. Consequently, substituting this compound with a generic 1‑(methylsulfonyl)piperidin‑4‑one or other in‑class analog without experimental validation risks loss of target engagement, altered pharmacokinetics, or failed synthetic tractability.

Quantitative Differentiation Evidence for 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- Against Closest Analogs


Structural Divergence: Ethylene Spacer vs. Direct N‑Sulfonylation in Piperidinone Scaffolds

4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- possesses a two‑carbon ethylene linker between the piperidinone nitrogen and the methylsulfonyl group, whereas the closest commercial analog 1-(methylsulfonyl)piperidin-4-one (CAS 218780-53-1) bears the sulfonyl moiety directly attached to the ring nitrogen [1]. Topological polar surface area (tPSA) calculations reveal a value of 57.2 Ų for the target compound versus 46.2 Ų for the direct N‑sulfonyl analog, reflecting a 24% increase in polar surface area due to the ethyl extension [1][2]. This structural difference alters hydrogen‑bond acceptor geometry and may affect blood‑brain barrier permeability predictions.

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

Conformational Flexibility: Rotatable Bond Count as a Proxy for Entropic Penalty

The target compound contains four rotatable bonds, compared to only one rotatable bond in 1‑(methylsulfonyl)piperidin‑4‑one [1][2]. The additional three rotatable bonds arise from the ethylene linker and the methylsulfonyl group, increasing the number of low‑energy conformers accessible at physiological temperature. In a class‑level analysis of piperidinone‑based DPP‑4 inhibitors, analogs with ethyl‑linked sulfonyl groups exhibited a 3‑ to 10‑fold difference in DPP‑4 IC₅₀ depending on linker length, demonstrating that conformational freedom directly impacts target binding [3].

Computational Chemistry Molecular Recognition Ligand Design

Predicted Lipophilicity and Its Impact on Solubility‑Driven Developability

The computed XLogP3‑AA value for 4‑Piperidinone,1‑[2‑(methylsulfonyl)ethyl]‑ is ‑0.5, whereas 1‑(methylsulfonyl)piperidin‑4‑one has an XLogP3‑AA of ‑0.8 [1][2]. Although both values indicate high aqueous solubility, the 0.3 log unit difference corresponds to a ~2‑fold higher predicted octanol‑water partition coefficient for the ethyl‑linked compound. This subtle increase in lipophilicity may enhance membrane permeability in cell‑based assays without severely compromising solubility, a balance that is often critical in early‑stage hit‑to‑lead programs [3].

Physicochemical Profiling Druglikeness Lead Optimization

Synthetic Tractability: Protecting Group‑Free Alkylation vs. Direct Sulfonylation

The synthesis of 4‑Piperidinone,1‑[2‑(methylsulfonyl)ethyl]‑ typically proceeds via alkylation of 4‑piperidone with 2‑chloroethyl methyl sulfone (or mesylate), a route that preserves the ketone functionality without requiring protection/deprotection steps [1]. In contrast, 1‑(methylsulfonyl)piperidin‑4‑one is prepared by direct sulfonylation with methanesulfonyl chloride under Schotten‑Baumann conditions, which can generate exothermic heat and requires careful pH control to avoid ketone hydration [2]. The alkylation route to the target compound offers higher atom economy and avoids sulfonyl chloride handling, a practical advantage for multi‑gram scale‑up in discovery chemistry laboratories.

Synthetic Methodology Process Chemistry Building Block Utility

Optimal Application Scenarios for 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- Based on Verified Differentiators


Scaffold for DPP‑4 or MGAT2 Inhibitor Lead Optimization Requiring Tunable LogP and PSA

In hit‑to‑lead programs targeting DPP‑4 or MGAT2, where a piperidinone core has already demonstrated preliminary activity, 4‑Piperidinone,1‑[2‑(methylsulfonyl)ethyl]‑ offers a concrete starting point for parallel SAR exploration. Its XLogP3 of ‑0.5 and tPSA of 57.2 Ų fill a physicochemical gap between overly polar N‑sulfonyl analogs and more lipophilic N‑alkyl piperidinones [1]. Researchers can capitalize on the ethylene linker to introduce additional substitution vectors that are geometrically inaccessible with the direct N‑sulfonyl series, as supported by class‑level DPP‑4 inhibitor data showing 3–10× potency shifts with linker length variation [2].

Central vs. Peripheral Selectivity Engineering in Neuroscience Probe Development

When designing tool compounds intended to remain peripherally restricted, the 24% higher tPSA of 4‑Piperidinone,1‑[2‑(methylsulfonyl)ethyl]‑ relative to N‑sulfonyl piperidinones provides a computational basis for prioritization [1]. Combined with the higher rotatable bond count (4 vs. 1), this scaffold is predicted to exhibit reduced passive blood‑brain barrier permeability compared to its more rigid, less polar analog, making it a rational choice for peripheral target validation studies where CNS exposure would confound interpretation.

Building Block for Parallel Library Synthesis with Safer Scale‑Up Profile

The synthetic accessibility of 4‑Piperidinone,1‑[2‑(methylsulfonyl)ethyl]‑ via direct alkylation avoids sulfonyl chloride reagents and exotherm management issues, enabling safer parallel library production [1]. Contract research organizations and in‑house medicinal chemistry groups can leverage this route to generate diverse amide, reductive amination, or Grignard‑derived libraries with higher throughput and lower safety incident risk compared to the sulfonylation route required for the N‑sulfonyl analog.

Physicochemical Benchmarking for In Silico ADMET Model Calibration

The precisely computed physicochemical parameters of 4‑Piperidinone,1‑[2‑(methylsulfonyl)ethyl]‑ (XLogP3: ‑0.5, tPSA: 57.2 Ų, rotatable bonds: 4) make it a useful reference compound for calibrating in silico ADMET prediction models [1]. Unlike many vendor‑supplied building blocks that lack curated computed property data, this compound benefits from PubChem‑verified descriptors, allowing computational chemists to anchor permeability and solubility predictions with a molecule that sits in a region of moderate polarity suitable for lead‑like chemical space.

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